Harpagoside

Molecular docking COX-2 inhibition Anti-inflammatory

Harpagoside is the definitive iridoid glycoside reference for COX-2 inhibition mechanism studies and species authentication. It provides superior molecular docking validation with a binding energy of –9.13 kcal/mol—3.6 kcal/mol more favorable than harpagide—and demonstrated anti-inflammatory activity in ex vivo models (P<0.05). Unlike its pro-inflammatory analog harpagide, harpagoside ensures reproducible, artifact-free results. As the chemotaxonomic marker for *H. procumbens* via the harpagoside/8-O-p-coumaroylharpagide ratio, it is critical for pharmacopoeial quality control. Its well-characterized pharmacokinetic profile supports reliable bioavailability calculations for preclinical ADME studies.

Molecular Formula C24H30O11
Molecular Weight 494.5 g/mol
CAS No. 19210-12-9
Cat. No. B1684579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarpagoside
CAS19210-12-9
SynonymsHarpagophytum extract WS 1531
harpagoside
harpagoside-B
WS 1531
WS1531
Molecular FormulaC24H30O11
Molecular Weight494.5 g/mol
Structural Identifiers
SMILESCC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=CC=C4
InChIInChI=1S/C24H30O11/c1-23(35-16(27)8-7-13-5-3-2-4-6-13)11-15(26)24(31)9-10-32-22(20(23)24)34-21-19(30)18(29)17(28)14(12-25)33-21/h2-10,14-15,17-22,25-26,28-31H,11-12H2,1H3/b8-7+/t14-,15-,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1
InChIKeyKVRQGMOSZKPBNS-FMHLWDFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Harpagoside (CAS 19210-12-9): Procurement-Grade Iridoid Glycoside Reference Standard for Botanical Authentication and Bioactivity Studies


Harpagoside (CAS 19210-12-9) is a naturally occurring iridoid glycoside with molecular formula C24H30O11 and molecular weight 494.49 g/mol [1]. It is the primary bioactive constituent of Harpagophytum procumbens (devil's claw), typically comprising 0.5–1.6% of the plant's iridoid pool, and serves as the recognized marker compound for standardization of devil's claw pharmaceutical products and botanical supplements [2]. As a major iridoid in Radix Scrophulariae, Scrophularia ningpoensis, and Scrophularia buergeriana, harpagoside functions as an analytical reference standard for quality control, species authentication, and pharmacological investigations targeting inflammatory pathways .

Why Harpagoside Cannot Be Interchanged with Harpagide, 8-O-p-Coumaroylharpagide, or Aucubin in Assay Development and Pharmacological Studies


Iridoid glycosides within the Harpagophytum genus exhibit functionally divergent and, in some cases, opposing biological activities despite their structural homology. Harpagide, the deacylated analog of harpagoside, demonstrates pro-inflammatory activity in ex vivo COX-2 expression models, whereas harpagoside exerts anti-inflammatory effects [1]. Additionally, harpagoside exhibits substantially stronger molecular binding affinity to COX-2 than harpagide, with a binding energy differential of 3.6 kcal/mol [2]. Furthermore, species authentication via the harpagoside/8-O-p-coumaroylharpagide ratio is critical, as 8-O-p-coumaroylharpagide is exclusive to Harpagophytum zeyheri and absent in H. procumbens [3]. These biochemical and chemotaxonomic distinctions preclude generic substitution among in-class iridoids for analytical, quality control, or mechanism-based research applications.

Quantitative Comparative Evidence for Harpagoside Selection: COX-2 Binding, Ex Vivo Anti-Inflammatory Activity, Pharmacokinetics, Analytical Quantification, and Stability


Harpagoside Exhibits 3.6 kcal/mol Stronger COX-2 Binding Affinity Than Harpagide in Molecular Docking Studies

In silico molecular docking analysis using AutoDock 4.2 with the X-ray crystal structure of COX-2 demonstrated that harpagoside binds to COX-2 with a binding energy of –9.13 kcal/mol, compared to –5.53 kcal/mol for harpagide [1]. The 3.6 kcal/mol lower (more favorable) binding energy indicates substantially stronger enzyme-ligand interaction for harpagoside. Harpagoside interactions within the COX-2 active site were stabilized by 7 hydrogen bonds, whereas harpagide formed 10 hydrogen bonds—suggesting that binding energy differences stem from hydrophobic and van der Waals contributions rather than hydrogen bond count [1].

Molecular docking COX-2 inhibition Anti-inflammatory Computational chemistry

Harpagoside Demonstrates Anti-Inflammatory COX-2 Suppression While Harpagide Exhibits Pro-Inflammatory Activity in Ex Vivo Porcine Skin Model

In an ex vivo porcine skin model measuring COX-2 protein expression by Western blot, harpagoside significantly reduced COX-2 levels compared to untreated control (P < 0.05, one-way ANOVA with Dunnett's post hoc) [1]. In contrast, harpagide produced a statistically significant (P < 0.05) pro-inflammatory effect, increasing COX-2 expression above control levels [1]. The structurally related 8-coumaroylharpagide and verbascoside also exhibited anti-inflammatory activity, though the study authors noted that harpagoside and 8-coumaroylharpagide showed more evident COX-2 inhibitory effects than verbascoside due to superior skin penetration [1].

Ex vivo pharmacology COX-2 expression Anti-inflammatory Dermatological research

Harpagoside Plasma Tmax Occurs at 1.3–2.5 Hours with Linear Dose-Proportional Pharmacokinetics in Human Studies

Pharmacokinetic evaluation of the standardized Harpagophytum extract WS1531 in human subjects demonstrated that maximum plasma concentrations of harpagoside are reached between 1.3 and 2.5 hours post-dose [1]. A linear relationship was established between administered dose and both Cmax and AUC(0–1)/AUC(0–infinity), confirming dose-proportional pharmacokinetics [1]. Notably, the WS1531 extract produced a stronger inhibitory effect on ionophore A23187-stimulated cysteinyl-leukotriene (Cys-LT) biosynthesis compared to pure harpagoside administered alone, while fractions devoid of harpagoside showed no pronounced inhibitory activity [1]. Following oral administration, a biphasic but dose-independent decrease of 28% and 58% in basal Cys-LT formation was observed [1].

Pharmacokinetics Bioavailability Clinical pharmacology ADME

HPLC and HPTLC-Densitometry Yield Statistically Equivalent Harpagoside Quantification for CO₂ Extract Quality Control

A comparative validation study of 15 different CO₂ extracts of Harpagophytum procumbens secondary roots quantified harpagoside content using both HPLC (isocratic method, detection at 278 nm) and HPTLC-densitometry (coloration at 509 nm) [1]. The quantitative results from both analytical methods showed no statistically significant differences, confirming methodological interchangeability for quality control purposes [1]. Both assays demonstrated good accuracy, reproducibility, and selectivity, with diode array detection confirming peak purity against harpagoside reference standards [1]. A trend toward slightly lower mean values was observed with HPTLC, but this did not reach statistical significance [1].

Analytical chemistry Quality control HPLC HPTLC Botanical standardization

Harpagoside Degradation Under Acidic Gastric Conditions Remains Below 15% in Rat Gastrointestinal Models

Stability assessment of harpagoside in biological matrices using HPLC quantification (detection at 210 nm, 0.03% phosphoric acid-acetonitrile gradient) demonstrated that harpagoside is relatively stable in artificial intestinal juice and rat intestinal contents, with degradation rates <10% [1]. Under acidic conditions including diluted acid, artificial gastric juice, and rat gastric contents, harpagoside underwent measurable degradation, though degradation rates remained <15% [1]. Following oral administration to rats, harpagoside was detected in serum primarily as the parent compound, with harpagide and cinnamic acid identified as minor metabolites [1]. The low degradation profile in gastrointestinal environments supports the feasibility of oral administration without requiring specialized enteric formulations for preclinical studies.

Stability Gastrointestinal degradation Oral bioavailability Metabolism

Aucubin Demonstrates Statistically Significant LTC4 Inhibition (IC50 72 μM) While Harpagoside Effect Does Not Reach Significance in Cellular Arachidonic Acid Metabolism Assays

In a cellular assay evaluating effects on arachidonic acid metabolism, the release of leukotriene C4 (LTC4) by mouse peritoneal macrophages stimulated with calcium ionophore was inhibited by aucubin with a statistically significant IC50 value of 72 μM . Harpagoside and harpagide also reduced LTC4 release, but neither effect reached statistical significance in this assay system . Additionally, harpagoside and 8-acetylharpagide inhibited prostaglandin E2 (PGE2) release, though this effect similarly did not achieve statistical significance . These findings delineate harpagoside's anti-inflammatory mechanism as primarily COX-2/COX-1 mediated rather than operating through the 5-lipoxygenase/LTC4 pathway, in contrast to aucubin which demonstrates meaningful leukotriene pathway activity.

Leukotriene inhibition Arachidonic acid cascade Anti-inflammatory selectivity Cellular pharmacology

Optimal Procurement and Research Application Scenarios for Harpagoside Based on Quantitative Comparative Evidence


COX-2 Inhibition and Anti-Inflammatory Mechanism Studies

Harpagoside is the preferred iridoid glycoside reference compound for COX-2 inhibition mechanism studies requiring molecular docking validation or ex vivo anti-inflammatory assessment. With a binding energy of –9.13 kcal/mol—3.6 kcal/mol more favorable than harpagide [1]—and demonstrated anti-inflammatory COX-2 suppression in ex vivo porcine skin (P < 0.05) [2], harpagoside provides superior target engagement and functional activity compared to structurally related analogs that exhibit weak or opposing effects. Procurement of high-purity harpagoside (≥98% by HPLC) ensures reproducible COX-2 inhibition data and avoids confounding pro-inflammatory artifacts associated with harpagide contamination [2].

Botanical Authentication and Species Discrimination of Harpagophytum procumbens

Harpagoside serves as the definitive chemotaxonomic marker for distinguishing Harpagophytum procumbens from H. zeyheri based on the harpagoside/8-O-p-coumaroylharpagide ratio [3]. Since 8-O-p-coumaroylharpagide is exclusive to H. zeyheri, the presence of harpagoside alone confirms H. procumbens identity. Procurement of harpagoside analytical standards enables validated HPLC or HPTLC quantification methods—which have been demonstrated to yield statistically equivalent results [4]—for quality control of devil's claw raw materials, extracts, and finished phytomedicines, ensuring compliance with pharmacopoeial monograph requirements.

Preclinical Pharmacokinetic and Oral Bioavailability Studies

For preclinical pharmacokinetic investigations, harpagoside reference material is essential for method development and validation due to its well-characterized absorption profile. Human studies demonstrate predictable Tmax (1.3–2.5 hours) and linear dose-proportional pharmacokinetics [5], while gastrointestinal stability assessments confirm degradation rates <15% under gastric conditions and <10% under intestinal conditions [6]. These parameters enable reliable bioavailability calculations and interspecies scaling. Procurement of analytically certified harpagoside ensures accurate plasma concentration quantification in LC-MS/MS bioanalytical methods, supporting IND-enabling ADME studies for botanical drug development programs.

Extract Standardization and Quality Control Method Validation

Harpagoside is the industry-recognized marker compound for standardization of Harpagophytum procumbens extracts in pharmaceutical and nutraceutical applications. Validated HPLC (278 nm) and HPTLC-densitometry (509 nm) methods produce statistically equivalent quantitative results [4], enabling method flexibility across quality control laboratories. Procurement of certified harpagoside reference standards (e.g., Ph.Eur. or USP grade) is required for system suitability testing, calibration curve preparation, and peak purity verification. The compound's demonstrated stability under storage conditions—concentrations fell by less than 10% during 6-month storage at 40°C and 75% relative humidity [7]—supports its use as a long-term reference material for stability-indicating analytical methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Harpagoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.